molecular formula C12H14N4O2S B14500265 4-amino-N-methyl-N-(4-methylpyrimidin-2-yl)benzenesulfonamide CAS No. 64080-95-1

4-amino-N-methyl-N-(4-methylpyrimidin-2-yl)benzenesulfonamide

Cat. No.: B14500265
CAS No.: 64080-95-1
M. Wt: 278.33 g/mol
InChI Key: PVLYFLWADJZMES-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-methyl-N-(4-methylpyrimidin-2-yl)benzenesulfonamide involves the reaction of 4-methyl-2-pyrimidinamine with 4-aminobenzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-methyl-N-(4-methylpyrimidin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting the bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor for folic acid, which is essential for bacterial growth and replication. By competing with para-aminobenzoic acid (PABA) for binding to the enzyme, the compound effectively halts bacterial growth, making it bacteriostatic in nature .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-methyl-N-(4-methylpyrimidin-2-yl)benzenesulfonamide is unique due to its specific pyrimidine ring substitution, which enhances its binding affinity to bacterial enzymes compared to other sulfonamides. This structural feature contributes to its effectiveness in treating a broader range of bacterial infections .

Properties

CAS No.

64080-95-1

Molecular Formula

C12H14N4O2S

Molecular Weight

278.33 g/mol

IUPAC Name

4-amino-N-methyl-N-(4-methylpyrimidin-2-yl)benzenesulfonamide

InChI

InChI=1S/C12H14N4O2S/c1-9-7-8-14-12(15-9)16(2)19(17,18)11-5-3-10(13)4-6-11/h3-8H,13H2,1-2H3

InChI Key

PVLYFLWADJZMES-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)N(C)S(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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